Kadlongilactone c

Description

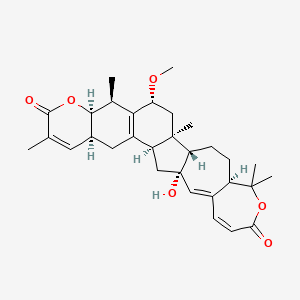

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H40O6 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

(1R,2S,5R,13S,15R,18S,23R,24S,26R)-13-hydroxy-26-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione |

InChI |

InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23+,24-,27-,30+,31+/m0/s1 |

InChI Key |

CFDFOUVGATVVRB-WFWCNBNTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |

Canonical SMILES |

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |

Origin of Product |

United States |

Isolation and Purification Methodologies of Kadlongilactone C

Source Organism Identification and Botanical Context

Kadlongilactone C is primarily sourced from Kadsura longipedunculata, a plant belonging to the Schisandraceae family. scispace.comnih.govmdpi.com This species is a rich reservoir of highly oxygenated triterpenoids, making it a key target for phytochemical investigation. nih.gov The genus Kadsura is widely distributed in regions of China, South Korea, and Japan. nih.gov

Researchers have successfully isolated this compound and its analogues from various parts of the Kadsura longipedunculata plant. Specifically, the leaves, stems, and roots have all been identified as viable sources for obtaining this compound. scispace.comnih.govmdpi.comnih.gov The utilization of multiple plant parts underscores the systemic distribution of this triterpenoid (B12794562) within the organism.

Advanced Extraction Procedures for Triterpenoids

The initial step in isolating this compound involves its extraction from the plant matrix. This process is critical for achieving a high yield and a clean initial extract for subsequent purification.

Solvent-based extraction is the standard method for obtaining triterpenoids from plant materials. For the extraction of compounds from the roots of Kadsura longipedunculata, a 95% aqueous ethanol solution has been effectively employed. mdpi.comnih.gov The air-dried and powdered plant material is typically percolated with the solvent at room temperature. nih.gov This technique leverages the solubility of triterpenoids in organic solvents to separate them from the insoluble cellular components of the plant.

The efficiency of solvent-based extraction is influenced by several key parameters. While specific optimization data for this compound is not extensively detailed, general principles for triterpenoid extraction are applicable. These parameters often include:

Solvent-to-Material Ratio: This ratio is a critical factor that affects the concentration gradient and, consequently, the extraction efficiency.

Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the target compounds from the plant material into the solvent.

Solvent Concentration: The polarity of the solvent system is crucial. For triterpenoids, varying the concentration of ethanol or methanol in water can significantly impact the yield.

Temperature: While many extractions are performed at room temperature to avoid degradation of thermolabile compounds, temperature can be optimized to enhance solubility and extraction kinetics.

Chromatographic Separation and Isolation Protocols

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes a series of chromatographic separations to isolate this compound in its pure form.

A typical purification workflow involves multiple chromatographic steps, each employing a different separation principle to progressively remove impurities. The process generally begins with column chromatography over a silica gel stationary phase. nih.gov The extract is loaded onto the column and eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system for this initial separation is a petroleum ether/acetone gradient. nih.gov

Fractions collected from the silica gel column are then often subjected to further purification using other chromatographic techniques. These can include:

Sephadex LH-20 Column Chromatography: This technique separates compounds based on their molecular size and is effective in removing pigments and other polymeric materials.

Octadecylsilyl (ODS) Column Chromatography: Also known as reverse-phase chromatography, this method separates compounds based on their hydrophobicity.

The final purification of this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC). This high-resolution technique allows for the separation of closely related compounds, yielding the target molecule with a high degree of purity.

Silica Gel Column Chromatography Applications

Silica gel column chromatography serves as a primary and essential step in the fractionation of the crude extract of Kadsura longipedunculata. frontiersin.org This technique separates compounds based on their polarity. frontiersin.org Silica gel, a porous form of silicon dioxide, acts as the stationary phase, while a solvent or a mixture of solvents of increasing polarity serves as the mobile phase. frontiersin.org

In a typical procedure for the isolation of triterpenoids from Kadsura species, the dried and powdered plant material is first extracted with an organic solvent like ethanol. The resulting crude extract is then subjected to silica gel column chromatography. frontiersin.org The column is typically eluted with a gradient of solvents, starting with a non-polar solvent such as hexane and gradually increasing the polarity by adding ethyl acetate. frontiersin.org This gradient elution allows for the separation of compounds based on their differential adsorption to the silica gel.

Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar polarity profiles. Fractions containing this compound, as indicated by preliminary analysis, are then pooled for further purification.

Table 1: Representative Parameters for Silica Gel Column Chromatography of a Kadsura Extract

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Column Dimensions | 10 cm diameter x 150 cm length |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Profile | 100% Hexane -> 100% Ethyl Acetate |

| Sample Loading | Crude extract adsorbed onto a small amount of silica gel |

| Fraction Volume | 500 mL |

| Monitoring | Thin-Layer Chromatography (TLC) with UV detection |

Size Exclusion Chromatography Techniques (e.g., Sephadex LH-20)

Fractions enriched with this compound from the initial silica gel chromatography step often require further purification to remove closely related compounds. Size exclusion chromatography (SEC), particularly using Sephadex LH-20, is a common subsequent step. nih.gov This technique separates molecules based on their size and shape. cytivalifesciences.com Sephadex LH-20 is a lipophilic, cross-linked dextran gel that swells in organic solvents, making it ideal for the separation of natural products like triterpenoids. cytivalifesciences.com

The pooled fractions are dissolved in a suitable solvent, typically methanol or a mixture of chloroform and methanol, and applied to a Sephadex LH-20 column. frontiersin.orgnih.gov The elution is carried out with the same solvent system. Larger molecules, which are excluded from the pores of the gel, travel faster and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time and elute later. This method is effective in separating oligomeric and polymeric impurities from the target compound. ub.edu

Table 2: Typical Conditions for Size Exclusion Chromatography on Sephadex LH-20

| Parameter | Value/Description |

| Stationary Phase | Sephadex LH-20 |

| Column Dimensions | 5 cm diameter x 100 cm length |

| Mobile Phase | Methanol or Chloroform/Methanol (1:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 254 nm |

| Fraction Collection | Based on UV chromatogram peaks |

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purification

The final step in achieving high purity of this compound is often preparative High-Performance Liquid Chromatography (HPLC). nih.gov This technique offers high resolution and is capable of separating structurally similar compounds that may co-elute in previous chromatographic steps. nih.gov Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. lcms.cz

For the purification of triterpenoid lactones, a reversed-phase HPLC column (e.g., C18) is commonly employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation is achieved by optimizing the mobile phase composition, either through isocratic (constant composition) or gradient elution. mdpi.com The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected. mdpi.com

Table 3: Illustrative Parameters for Preparative HPLC Purification of this compound

| Parameter | Value/Description |

| Instrument | Preparative HPLC System |

| Column | C18, 10 µm particle size, 250 mm x 20 mm |

| Mobile Phase | Acetonitrile and Water (gradient elution) |

| Gradient Profile | 60% Acetonitrile to 85% Acetonitrile over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Injection Volume | 5 mL of concentrated sample solution |

| Fraction Collection | Automated fraction collector based on peak detection |

Analytical Purity Assessment Methods

Once this compound has been isolated, its purity must be rigorously assessed to ensure the reliability of subsequent structural and biological characterization. A combination of analytical techniques is typically used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of an isolated compound. moravek.com An analytical HPLC system with a high-resolution column is used to analyze the purified sample. The presence of a single, sharp, and symmetrical peak in the chromatogram is a strong indicator of high purity. nih.gov The purity is often expressed as a percentage based on the peak area of the main compound relative to the total area of all peaks in the chromatogram. researchgate.net

In addition to HPLC, spectroscopic methods are crucial for both confirming the structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra provide detailed information about the molecular structure. creative-biostructure.com The absence of signals from impurities in the NMR spectra is a key indicator of the compound's purity. nih.gov Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample by comparing the integral of a specific signal from the analyte to that of a certified internal standard. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition of the isolated compound. acs.org A clean mass spectrum with the expected molecular ion peak and the absence of significant peaks corresponding to impurities further confirms the purity of the sample. chromatographyonline.com

By employing this combination of chromatographic and spectroscopic methods, the purity of the isolated this compound can be confidently established, typically aiming for a purity level of >95% for further scientific investigation. researchgate.net

Chemical Structural Elucidation of Kadlongilactone C

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to establish the intricate framework of Kadlongilactone C. Through a series of one-dimensional and two-dimensional experiments, the precise connectivity of atoms and their spatial relationships were pieced together.

The ¹H and ¹³C NMR spectra of this compound provided the foundational information regarding the number and types of protons and carbons in the molecule. Analysis of the ¹³C NMR spectrum, in conjunction with High-Resolution Mass Spectrometry data, confirmed the presence of 31 carbon atoms. The proton NMR spectrum displayed signals corresponding to the 40 hydrogens within the structure. Key diagnostic signals in the ¹H NMR spectrum included those for multiple methyl groups, olefinic protons, and protons attached to carbons bearing oxygen atoms. The chemical shifts (δ) in the ¹³C NMR spectrum indicated the presence of carbonyl groups (characteristic of lactones or esters), several sp²-hybridized carbons corresponding to double bonds, and numerous sp³-hybridized carbons forming the core structure. A notable feature was the signal for a methoxy group (OCH₃), which was a key differentiator from related compounds.

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 40.8 | 2.15, m |

| 2 | 83.9 | 4.35, d, 9.5 |

| 3 | 134.4 | 5.82, d, 9.5 |

| 4 | 138.8 | |

| 5 | 49.3 | 2.31, m |

| 6 | 36.1 | 1.45, m; 1.35, m |

| 7 | 81.1 | 3.81, m |

| 8 | 38.2 | |

| 9 | 29.8 | 1.95, m; 1.65, m |

| 10 | 41.2 | 2.01, m |

| 11 | 130.5 | 5.45, dd, 10.0, 2.5 |

| 12 | 125.1 | 5.65, d, 10.0 |

| 13 | 78.9 | |

| 14 | 50.1 | 1.85, m; 1.55, m |

| 15 | 35.2 | 1.75, m; 1.60, m |

| 16 | 88.1 | 3.84, t, 3.0 |

| 17 | 54.3 | |

| 18 | 21.5 | 1.05, s |

| 19 | 28.9 | 1.15, s |

| 20 | 14.1 | 0.95, d, 7.0 |

| 21 | 16.5 | 0.89, d, 7.0 |

| 22 | 175.1 | |

| 23 | 172.5 | |

| 24 | 33.5 | 1.25, s |

| 25 | 31.8 | 1.18, s |

| 26 | 22.4 | 1.01, s |

| 27 | 28.1 | 1.12, s |

| 28 | 12.8 | 0.98, s |

| 29 | 17.1 | 0.91, s |

| 30 | 25.4 | 1.08, s |

| OCH₃ | 56.1 | 3.35, s |

Note: Data is representative and compiled from published findings for illustrative purposes.

Two-dimensional NMR experiments were crucial for assembling the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identified proton-proton coupling networks. For instance, a key COSY correlation was observed between the proton at C-16 (H-16) and the methylene protons at C-15 (H₂-15), establishing their direct connectivity. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments revealed long-range (2-3 bond) correlations between protons and carbons, which was instrumental in connecting the various spin systems and quaternary carbons. A definitive HMBC correlation was found from the methoxy protons (OCH₃) to the carbon at C-16, confirming the position of this functional group. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): The spatial relationships between protons were determined using Rotating Frame Overhauser Effect Spectroscopy (ROESY), a technique similar to NOESY. In the ROESY spectrum, correlations were observed between H-16 and protons H-15β and H-20α, among others. nih.gov These through-space correlations were vital for determining the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) provided the exact mass of the compound, allowing for the unambiguous determination of its molecular formula. This compound was analyzed using negative-ion mode High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The analysis yielded a deprotonated molecular ion [M-H]⁻ at an m/z of 507.2753. nih.gov This experimental value corresponds to the molecular formula C₃₁H₄₀O₆, which has a calculated monoisotopic mass of 508.2825 Da for the neutral molecule. ebi.ac.ukrsc.org This formula indicates 12 degrees of unsaturation, a finding consistent with the complex polycyclic and unsaturated structure determined by NMR.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 (broad) | O-H (hydroxyl) stretch |

| ~1740 (strong) | C=O (lactone/ester) stretch |

| ~1680 | C=C (alkene) stretch |

| ~2950 | C-H (alkane) stretch |

Note: Wavenumbers are approximate and based on typical values for the identified functional groups.

The definitive three-dimensional structure of many natural products is often confirmed by single-crystal X-ray crystallography. However, for this compound, this technique was not utilized in its initial structural elucidation. Instead, the absolute configuration and relative stereochemistry were established through detailed analysis of 2D NMR data, specifically ROESY correlations which reveal the spatial proximity of atoms. nih.gov The observed ROESY correlations, combined with insights from the structural elucidation of co-isolated, related compounds and Density Functional Theory (DFT) computational methods, provided the evidence to assign the final stereochemical structure of this compound. nih.govebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry for Structural Validation and Conformational Analysis

Computational methods are indispensable for confirming the relative stereochemistry and understanding the three-dimensional shapes of complex molecules. For the kadlongilactone series of triterpenoids, these techniques have been crucial in corroborating structures derived from spectroscopic analysis.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for predicting the electronic structure and geometry of molecules. In the context of the kadlongilactones, DFT methods were instrumental in validating the assigned relative configurations. acs.org This approach involves calculating the energies of different possible stereoisomers to determine the most stable, and therefore most likely, structure.

Researchers applied DFT computational methods for the structural validation of Kadlongilactone D and F, which are diastereoisomers and structural analogues of this compound. acs.org This validation process is critical for compounds with numerous chiral centers, where relative stereochemistry can be ambiguous from spectroscopic data alone. The comparison of calculated low-energy conformations with experimental data provides strong evidence for the correct stereochemical assignment.

Table 1: Representative DFT Functionals and Basis Sets in Natural Product Analysis

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d) | Geometry optimization and energy calculations. |

| mPW1PW91 | 6-311+G(2d,p) | High-accuracy NMR chemical shift calculations. |

| PBE0 | pcS-n | Specialized for NMR shielding constant prediction. |

This table represents common methods used in the field and is illustrative of the approaches likely employed for the kadlongilactone family.

A powerful application of DFT in structural elucidation is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for this purpose. By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict the corresponding NMR chemical shifts.

For the kadlongilactone family, a comparison between the experimentally measured ¹³C NMR chemical shifts and the GIAO-DFT predicted values was a key step in the structural validation process. acs.org A strong correlation between the calculated and experimental shifts for a proposed structure lends significant support to its correctness. This method was particularly valuable for assigning the stereochemistry of an epoxide in a related kadlongilactone and for studying the conformational differences between diastereoisomers. acs.org

Table 2: Conceptual Comparison of Experimental vs. DFT-Calculated ¹³C NMR Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |

| C-1 | Value A | Value A' | Small |

| C-5 | Value B | Value B' | Small |

| C-10 | Value C | Value C' | Small |

| C-16 | Value D | Value D' | Small |

This is a representative table illustrating the principle. A small difference (Δδ) between experimental and calculated values supports the proposed structure.

This compound is part of a family of triterpenoids that feature a complex, consecutive hexacyclic uni-bonn.deuni-bonn.deresearchgate.netd-nb.infod-nb.infod-nb.info ring system. nih.govscispace.com Understanding the conformation of this intricate scaffold is crucial for a complete structural description. Computational analysis via DFT provides insights into the puckering and orientation of these rings, which can be difficult to determine solely from experimental data.

Biosynthesis and Biogenetic Studies of Kadlongilactone C

Proposed Biogenetic Pathways of Kadlongilactone-Type Triterpenoids

The biosynthesis of triterpenoids in the Schisandraceae family is characterized by a remarkable diversity of skeletal arrangements. rsc.orgrsc.org These pathways are believed to originate from a common precursor and diverge through a series of complex enzymatic reactions. rsc.org

The biosynthesis of all triterpenoids, including the kadlongilactone-type, begins with the linear C30 precursor, squalene (B77637). nih.govnih.gov In plants, this process generally occurs via the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. nih.gov The first key step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), catalyzed by the enzyme squalene epoxidase (SQE). nih.govresearchgate.net

This activated intermediate, 2,3-oxidosqualene, is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). rsc.orgresearchgate.net These enzymes catalyze one of the most complex reactions in natural product biosynthesis, initiating a cascade of cyclizations and rearrangements to form the foundational polycyclic skeletons of triterpenoids. nih.govharvard.edu For Kadlongilactone C and other triterpenoids in the Schisandraceae family, the cyclization of 2,3-oxidosqualene is proposed to form a cycloartane-type skeleton, as opposed to the lanostane (B1242432) skeleton seen in other pathways. rsc.orgrsc.org

From a biosynthetic perspective, the kadlongilactone-type triterpenoids are considered to be closely related to the 14(13→12)-abeo-cycloartane type triterpenoids. psu.eduresearchgate.net This hypothesis is supported by the co-occurrence of both skeletal types in Kadsura longipedunculata. mdpi.com The term "abeo" signifies a bond migration, in this case, a rearrangement of the cycloartane (B1207475) skeleton where the C-13 to C-14 bond shifts to a C-12 to C-13 position, resulting in a rearranged carbocycle. rsc.orgnih.gov The proposed biogenetic pathway suggests that the 14(13→12)-abeo-cycloartane skeleton is a key intermediate en route to the more complex kadlongilactone framework. psu.eduresearchgate.net

A plausible biogenetic pathway has been proposed that positions the 3,4-seco-cycloartane triterpenoid (B12794562), kadsudilactone (B13079382), as a key precursor for both 14(13→12)-abeo-cycloartane and kadlongilactone-type triterpenoids. psu.eduresearchgate.net Kadsudilactone has also been isolated from Kadsura longipedunculata. mdpi.com

The proposed pathway initiates with kadsudilactone undergoing ring expansion, oxidation, and dehydrogenation. researchgate.net This is followed by a critical Wagner-Meerwein rearrangement that forms the characteristic 14(13→12)-abeo-cycloartane skeleton. researchgate.net Subsequent enzymatic steps, including hydroxylations, dehydrations, further oxidations, and cyclizations, are believed to transform this intermediate into the final, highly rearranged hexacyclic structure of kadlongilactone-type compounds like this compound. researchgate.net

Enzymatic Transformations in Triterpenoid Biosynthesis

The structural diversification of triterpenoids is largely driven by the actions of specific enzyme families that modify the initial carbocyclic skeletons. After the initial cyclization by oxidosqualene cyclases (OSCs), the triterpenoid backbone undergoes extensive tailoring. researchgate.netfrontiersin.org

Key enzymatic transformations include:

Oxidosqualene Cyclases (OSCs) : These enzymes are responsible for the initial cyclization of 2,3-oxidosqualene into various polycyclic scaffolds, such as the cycloartane skeleton that is the presumed precursor for this compound. researchgate.netmdpi.com

Cytochrome P450 Monooxygenases (CYP450s) : This large family of enzymes introduces oxidative modifications, such as hydroxylations, epoxidations, and decarbonylations, to the triterpenoid core. researchgate.netfrontiersin.org These reactions are crucial for creating the highly oxygenated nature of Schisandraceae triterpenoids and for facilitating the skeletal rearrangements seen in the formation of the kadlongilactone framework. researchgate.netacs.org

Uridine Diphosphate-dependent Glycosyltransferases (UGTs) : While not directly involved in forming the aglycone structure of this compound, UGTs are responsible for the glycosylation of many triterpenoids, further increasing their structural diversity and modifying their biological properties. researchgate.net

The combination and specific sequence of these enzymatic reactions dictate the final structure of the natural product.

Insights from Comparative Biosynthetic Analysis with Related Schisandraceae Triterpenoids

The Schisandraceae family is a rich source of structurally diverse triterpenoids, which are broadly classified into lanostane, cycloartane, and a unique group of rearranged nortriterpenoids often termed Schisandra nortriterpenoids. rsc.orgrsc.orgresearchgate.net Comparative analysis of these compounds provides valuable insights into the divergent and convergent pathways of their biosynthesis.

The biosynthesis of kadlongilactones is a prime example of the extensive skeletal rearrangements that occur within this plant family. While originating from the same 2,3-oxidosqualene precursor as other cycloartane-type triterpenoids, the pathway to kadlongilactones involves a unique series of oxidative cleavages, ring expansions, and rearrangements. psu.eduresearchgate.net

For instance, the proposed pathway from kadsudilactone highlights a critical branching point. psu.eduresearchgate.net One branch leads to the 14(13→12)-abeo-cycloartane triterpenoids, while a more elaborate branch continues with further oxidations and cyclizations to yield the kadlongilactone skeleton. researchgate.net This contrasts with other Schisandra nortriterpenoids, such as the schiartane or schisanartane types, which are also derived from a cycloartane precursor but undergo different patterns of oxidative cleavage and rearrangement. rsc.orgacs.org The existence of these varied yet related skeletons underscores the evolutionary plasticity of the triterpenoid biosynthetic machinery within the Schisandraceae family. rsc.orgmdpi.com

Chemical Synthesis and Derivatization of Kadlongilactone C and Analogs

Total Synthesis Strategies for Kadlongilactone Core Systems

The synthesis of the complete Kadlongilactone structure is a formidable task. Research has primarily centered on the construction of key structural components, particularly the ABC (7/7/5) tricyclic core, which represents a significant portion of the molecule's complex architecture.

Key Transformations in Synthetic Routes

The synthetic strategies employed to build the Kadlongilactone core rely on a series of powerful and elegant chemical transformations. rsc.orgrsc.org These key reactions are instrumental in constructing the complex, fused-ring systems from simpler starting materials.

Key transformations featured in the synthesis of the Kadlongilactone ABC ring system include:

Conjugate Addition : This reaction, also known as 1,4-nucleophilic addition, is fundamental to the strategy. wikipedia.orglumenlearning.comlibretexts.org It involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound at the β-position. wikipedia.org In the synthesis of the Kadlongilactone core, conjugate addition was used to build the cis-fused 7/7 ring system. rsc.orgrsc.org

Iodolactonization : This is an intramolecular reaction that forms a lactone (a cyclic ester) by adding an oxygen and an iodine atom across a carbon-carbon double bond. wikipedia.org It is a highly effective method for synthesizing lactones under mild conditions and has been used in the synthesis of numerous natural products. wikipedia.orgrsc.org In the Kadlongilactone ABC ring synthesis, iodolactonization was employed sequentially after a conjugate addition step to construct the initial bicyclic system. rsc.orgrsc.org

Rubottom Oxidation : This reaction converts silyl (B83357) enol ethers into α-hydroxy carbonyl compounds using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgalfa-chemistry.comthermofisher.com The reaction proceeds through the epoxidation of the electron-rich silyl enol ether, followed by a Brook rearrangement. wikipedia.orgnrochemistry.com A conjugate addition–Rubottom oxidation cascade was a key step in the construction of the 7/7/5 tricyclic ring of the kadlongilactones. rsc.orgrsc.org

Ring-Closing Metathesis (RCM) : RCM is a powerful variation of olefin metathesis used to form unsaturated rings through the intramolecular reaction of a molecule containing two terminal alkenes. wikipedia.org Catalyzed by metal complexes, typically containing ruthenium, this reaction forms a cycloalkene and releases volatile ethylene, which drives the reaction to completion. wikipedia.orgnih.gov RCM was the final key step used to forge the 7/7/5 tricyclic system in the reported synthetic approach. rsc.orgrsc.org

| Transformation | Description | Role in Synthesis |

|---|---|---|

| Conjugate Addition | Nucleophilic 1,4-addition to an α,β-unsaturated carbonyl compound. wikipedia.org | Used to build the initial carbon framework for the cis-fused 7/7 ring system. rsc.org |

| Iodolactonization | Intramolecular cyclization of an unsaturated carboxylic acid with iodine to form an iodo-lactone. wikipedia.org | Employed after conjugate addition to form the bicyclic 7/7 ring structure. rsc.org |

| Rubottom Oxidation | Oxidation of a silyl enol ether to an α-hydroxy carbonyl compound. wikipedia.org | Used in a cascade sequence to introduce key oxygen functionality. rsc.org |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to form a cyclic alkene. wikipedia.org | Final key step to close the five-membered C ring, completing the 7/7/5 tricyclic core. rsc.org |

Enantioselective Synthesis Efforts for Nortriterpenoids

While the reported synthesis of the Kadlongilactone ABC ring system is racemic, significant efforts have been made toward the enantioselective synthesis of other related Schisandra nortriterpenoids. acs.orgnih.gov These approaches aim to control the stereochemistry of the molecule, producing a single enantiomer, which is crucial as different enantiomers of a chiral molecule often have vastly different biological activities.

Strategies for the enantioselective synthesis of the AB ring system, common to many Schisandra nortriterpenoids, have been developed. acs.orgnih.gov Key steps in these syntheses include the stereospecific ring-opening of epoxides and the use of biomimetic oxy-Michael/lactonization transformations to construct the bicyclic core. acs.org Such enantioselective strategies provide a foundation for future work on the asymmetric total synthesis of more complex family members like Kadlongilactone C.

Biomimetic Synthesis Approaches and Their Experimental Support

Biomimetic synthesis attempts to replicate nature's biosynthetic pathways in the laboratory. nih.gov For complex triterpenoids from the Kadsura genus, such as the kadcoccitanes and kadcotriones, biosynthetic pathways have been proposed that involve intricate carbocation-mediated skeletal rearrangements. nih.govrsc.org

Inspired by a proposed pathway from lanosterol, the first biomimetic syntheses of kadcoccitane H and kadcotrione C methyl ester were achieved. nih.govrsc.org This work provides strong experimental support for the proposed biosynthetic cascade. The synthesis successfully utilized key transformations that mimic natural processes, including a biomimetic ring contraction/expansion. nih.govrsc.org This approach highlights how understanding potential biosynthetic routes can provide powerful inspiration for designing efficient and elegant laboratory syntheses of complex natural products. nih.gov

Synthetic Methodologies for Kadlongilactone Derivatives and Analogs

The synthesis of derivatives and analogs of complex natural products is crucial for conducting structure-activity relationship (SAR) studies, which can help identify the key functional groups responsible for a molecule's biological activity and potentially lead to the development of more potent or selective compounds.

Chemical Modification Strategies

While specific synthetic modifications of this compound are not extensively detailed in the literature, general strategies for derivatizing complex dibenzylbutyrolactone lignans, such as arctigenin, provide a blueprint for potential modifications. nih.gov The structural complexity of this compound offers multiple sites for chemical modification.

Potential strategies for creating this compound analogs could include:

Modification of Hydroxyl Groups: The tertiary allylic alcohol is a potential site for esterification, etherification, or oxidation to introduce a variety of functional groups.

Manipulation of Lactone Rings: The two unsaturated lactone rings could be targeted for reduction, hydrolysis, or addition reactions to explore the importance of these moieties for biological activity.

Alteration of the Diene System: The conjugated diene could be modified through reactions such as hydrogenation or cycloaddition to probe its role in the molecule's function.

These modifications would generate a library of analogs, enabling a systematic investigation of the SAR for this class of compounds.

Stereoselective and Regioselective Derivatization

The chemical derivatization of complex natural products like this compound is a critical process for exploring their structure-activity relationships (SAR) and developing new therapeutic agents. Achieving control over the stereochemistry and regiochemistry of these modifications is paramount, as even minor structural changes can significantly impact biological activity. While specific studies on the stereoselective and regioselective derivatization of this compound are not extensively documented in publicly available literature, the principles of synthetic organic chemistry allow for a prospective analysis of potential strategies.

The structure of this compound, characterized by a complex polycyclic framework and multiple functional groups, presents both challenges and opportunities for selective chemical modifications. Key reactive sites for derivatization would likely include the hydroxyl groups, the lactone moiety, and potentially various C-H bonds that could be activated.

Stereoselective Derivatization

Stereoselective derivatization refers to a chemical reaction in which one stereoisomer is formed or consumed in preference to all others that might be formed. For a molecule with multiple chiral centers like this compound, introducing new stereocenters or modifying existing ones with high fidelity is crucial.

Potential strategies for the stereoselective derivatization of this compound could involve:

Chiral Catalysis: The use of chiral catalysts, such as enzymes or metal-ligand complexes, can facilitate reactions at specific sites with a high degree of stereocontrol. For instance, enzymatic acylation could selectively target one of the hydroxyl groups, leading to a single enantiomer of the resulting ester.

Substrate-Controlled Reactions: The inherent chirality of the this compound molecule can direct the approach of reagents. The existing stereocenters can create a steric environment that favors the formation of one diastereomer over another. For example, the reduction of a ketone introduced onto the scaffold would likely be influenced by the stereochemistry of neighboring substituents, leading to a diastereoselective outcome.

Auxiliary-Mediated Synthesis: In a more extensive synthetic effort to create analogs, a chiral auxiliary could be appended to a precursor of this compound to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary would be removed.

Regioselective Derivatization

Regioselectivity is the preference of a chemical reaction to occur at one position or region of a molecule over another. Given the multiple similar functional groups in this compound, achieving regioselectivity is a significant synthetic challenge.

Approaches to achieve regioselective derivatization could include:

Protecting Group Strategies: By selectively protecting certain functional groups, reactions can be directed to a specific, unprotected site. For example, to modify a particular hydroxyl group, others could be temporarily converted to a non-reactive form (e.g., a silyl ether), allowing for the selective derivatization of the free hydroxyl.

Enzymatic Reactions: Enzymes are highly specific catalysts and can often distinguish between sterically and electronically similar functional groups within a molecule, leading to highly regioselective transformations.

Directed Metalation: The use of directing groups can facilitate the metalation and subsequent functionalization of specific C-H bonds. A nearby functional group, such as a hydroxyl, can coordinate to a metal catalyst and direct the reaction to an adjacent C-H bond.

Data on Derivatization

As of the current body of scientific literature, specific experimental data on the stereoselective and regioselective derivatization of this compound is not available. The development of synthetic methodologies to modify this complex natural product would be a significant contribution to the field, enabling a deeper understanding of its biological properties. Research in this area would likely involve the application of modern synthetic techniques to overcome the challenges posed by its intricate structure.

Without specific experimental results, it is not possible to provide data tables on the derivatization of this compound. The following table is a hypothetical representation of how such data might be presented if it were available.

| Reaction Type | Reagents and Conditions | Target Site | Product(s) | Diastereomeric/Regiomeric Ratio | Yield (%) |

| Acylation | Acetic anhydride, Pyridine, 25°C | C-X OH | Acetate derivative | Not Applicable | Data not available |

| Oxidation | Dess-Martin periodinane, CH2Cl2 | C-Y OH | Ketone derivative | Not Applicable | Data not available |

| Glycosylation | Glycosyl donor, Lewis acid | C-Z OH | Glycoside analog | >95:5 (α:β) | Data not available |

This table is for illustrative purposes only, as no specific experimental data on the derivatization of this compound has been reported in the reviewed literature.

Further research is necessary to establish reliable protocols for the stereoselective and regioselective derivatization of this compound, which will be instrumental in unlocking its full therapeutic potential.

Structure Activity Relationship Sar Studies of Kadlongilactones

Methodologies for Correlating Molecular Structure with Biological Effects

The investigation into how the structure of a molecule dictates its biological function is a cornerstone of medicinal chemistry. openaccessjournals.com For complex natural products like kadlongilactones, a variety of methodologies are employed to establish these correlations. These techniques range from qualitative analyses of structural features to sophisticated computational models.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in elucidating the three-dimensional structure of these compounds, which is the first step in any SAR study. frontiersin.orgresearchgate.net Techniques like 1D and 2D NMR, including COSY and NOESY, along with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), are crucial for determining the exact atomic connectivity and stereochemistry. frontiersin.orgnih.gov X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. researchgate.netresearchgate.net

Once the structures are known, they can be correlated with biological activity data obtained from various assays. mdpi.com This can involve comparing the activities of a series of related natural products or synthetically derived analogs. nih.gov Computational methods, including molecular modeling and docking studies, are increasingly used to predict how these molecules might interact with biological targets at a molecular level. explorationpub.comfrontiersin.org These in silico approaches can help to rationalize observed activities and guide the synthesis of new compounds. explorationpub.comnih.gov

Principles of Quantitative Structure-Activity Relationship (QSAR) Modeling for Triterpenoids

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop mathematical models that relate the chemical structure of compounds to their biological activity. medcraveonline.comjocpr.comwikipedia.org For triterpenoids, a diverse class of natural products that includes kadlongilactones, QSAR studies are instrumental in predicting the activity of new or untested compounds. cimap.res.inmdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features. wikipedia.org The process of building a QSAR model involves several key steps:

Data Set Selection: A series of triterpenoids with known biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. jocpr.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR), are used to establish a mathematical relationship between the descriptors and the biological activity. phmethods.netphmethods.net

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.comphmethods.net

For triterpenoids, QSAR models have been successfully developed to predict various biological activities, including nematicidal and anti-HIV effects. mdpi.comphmethods.netphmethods.net These models can highlight which structural features are most important for a particular activity, providing valuable insights for the design of new, more effective triterpenoid-based therapeutic agents. frontiersin.org

Analysis of Structural Features Influencing Biological Activities

The biological activity of kadlongilactones and related triterpenoids is intricately linked to their complex molecular architecture. openaccessjournals.com Specific structural motifs and stereochemical arrangements play a pivotal role in their interactions with biological targets. researchgate.netnih.gov

Impact of Specific Substituents and Functional Groups

The presence, position, and nature of substituents and functional groups on the triterpenoid (B12794562) skeleton can dramatically influence biological activity. solubilityofthings.comreachemchemicals.com For instance, the introduction of different functional groups can alter a molecule's polarity, hydrogen bonding capacity, and electronic distribution, all of which can affect its binding to a biological target. ashp.org

In many classes of compounds, including opioids and various enzyme inhibitors, the modification of N-substituents has been shown to significantly alter pharmacological profiles, affecting affinity, potency, and efficacy. nih.gov For example, replacing a methyl group with an allyl group can convert an agonist into an antagonist. nih.gov Similarly, the presence and position of hydroxyl groups are often critical for the pharmacological effects of pentacyclic triterpenoids. mdpi.com The strategic modification of these functional groups is a key strategy in medicinal chemistry to optimize the therapeutic properties of a lead compound. ashp.org

A preliminary structure-activity relationship study of kadlongilactone derivatives has suggested that modifications at the C-3/C-4 and C-9/C-10 positions, leading to ring opening, are important for their biological activity. cancer.gov

Role of Stereochemistry and Conformational Changes on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. numberanalytics.comlongdom.org Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological effects because biological systems, such as enzymes and receptors, are themselves chiral. longdom.orgnih.gov

Conformational flexibility, the ability of a molecule to adopt different shapes through bond rotations, is also crucial. warwick.ac.uk The preferred conformation of a molecule in solution can influence its reactivity and how it is recognized by a biological target. solubilityofthings.comwarwick.ac.uk Understanding the interplay between stereochemistry and conformational changes is therefore essential for rational drug design. unibo.it

Design of Analogs and Derivatives for SAR Probing

The synthesis of analogs and derivatives is a cornerstone of structure-activity relationship studies. nih.govdrugdesign.org By systematically modifying the structure of a lead compound like Kadlongilactone C, medicinal chemists can probe the importance of different structural features for its biological activity. drugdesign.org This process can involve the introduction, removal, or modification of functional groups, alteration of the carbon skeleton, and changes in stereochemistry. nih.govnih.gov

The synthesis of the core ring systems of kadlongilactones has been a focus of research, providing a foundation for creating novel analogs. nankai.edu.cnacs.orgacs.org For example, the development of a concise synthesis of the ABC ring system of kadlongilactones opens up possibilities for creating a variety of derivatives to explore the SAR. acs.org

The goals of designing and synthesizing analogs are multifaceted. They aim to:

Identify the key pharmacophoric elements responsible for the desired biological effect.

Improve potency and selectivity.

Enhance pharmacokinetic properties, such as absorption and metabolic stability. openaccessjournals.com

Reduce off-target effects and toxicity. openaccessjournals.com

The insights gained from the SAR of these analogs can guide the development of new therapeutic agents with improved clinical potential. mdpi.com

Advanced Analytical Methodologies in Kadlongilactone C Research

Hyphenated Techniques for Complex Natural Product Mixture Analysis

The analysis of Kadlongilactone C in its natural source, often a complex mixture of related metabolites, requires techniques that offer both high separation power and sensitive, specific detection. Hyphenated chromatographic and spectrometric methods are indispensable tools in this regard.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) represents a powerful platform for the metabolic profiling of plant extracts, such as those from Ficus species, which may contain this compound. nih.govipb.pt This technique combines the high-resolution separation capabilities of UPLC, which uses smaller particle size columns for faster and more efficient separations, with the high mass accuracy and sensitivity of QTOF-MS detection. frontiersin.orgnih.gov

In the context of this compound research, UPLC-QTOF-MS is instrumental for:

Dereplication: Rapidly identifying known compounds in a crude extract, including previously characterized seco-prezizaane sesquiterpenes, by comparing their retention times and high-resolution mass spectra with established databases. nih.gov This prevents the redundant isolation of known molecules.

Metabolite Profiling: Obtaining a comprehensive snapshot of the metabolome of a source organism. This can reveal the presence of biosynthetic precursors, degradation products, or other related sesquiterpenoids, offering insights into the metabolic network surrounding this compound. nih.gov

Structural Elucidation of Analogues: The high-resolution MS/MS capabilities of QTOF allow for detailed fragmentation analysis. By studying the fragmentation patterns of known seco-prezizaane sesquiterpenoids, researchers can propose structures for new, related compounds detected in an extract. frontiersin.orgnih.gov For example, characteristic neutral losses or diagnostic daughter ions can serve as fingerprints for specific structural subtypes. frontiersin.org

A theoretical UPLC-QTOF-MS/MS analysis of a seco-prezizaane sesquiterpenoid like this compound would involve identifying the precursor ion ([M+H]⁺ or [M+Na]⁺) and then subjecting it to collision-induced dissociation to generate a fragmentation spectrum. The resulting product ions would provide clues about the molecule's structure, such as the loss of water, ester groups, or specific ring cleavages.

| Analytical Step | Application in this compound Research via UPLC-QTOF-MS | Key Benefit |

| UPLC Separation | Separates this compound from other closely related sesquiterpenoids and metabolites in a complex plant extract. | High resolution and speed, allowing for clear differentiation of isomers. |

| TOF-MS Analysis | Provides a high-accuracy mass measurement of the intact molecule (precursor ion). | Enables determination of the elemental composition with high confidence. |

| QTOF-MS/MS Analysis | Fragments the precursor ion to generate a unique mass spectrum of product ions. | Reveals structural information, aiding in the identification of the compound class and specific functional groups. frontiersin.org |

| Data Comparison | Compares experimental data (retention time, mass, fragmentation) against spectral libraries and databases. | Facilitates rapid identification (dereplication) of known compounds and highlights potentially novel structures. |

Integration of Chemometrics and Multivariate Data Analysis in Spectroscopic Studies

Spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) or mass spectrometry, especially when applied to complex mixtures containing this compound, can be incredibly dense and difficult to interpret manually. nih.govnih.gov Chemometrics, the application of statistical and mathematical methods to chemical data, provides the tools to extract meaningful information from these large datasets. nih.gov

Multivariate data analysis techniques are particularly crucial. Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to:

Identify Patterns: PCA can analyze NMR spectra from multiple samples (e.g., different plant extracts) and reveal underlying patterns or groupings. nih.govresearchgate.net This can help classify samples based on their chemical profiles, for instance, distinguishing between different species or geographical variants based on their sesquiterpenoid content.

Correlate Spectra with Bioactivity: PLS regression can be used to build models that correlate spectroscopic data directly with biological activity. By analyzing the NMR or MS data of various fractions of a plant extract and their corresponding bioassay results, researchers can identify the specific spectral features—and thus the compounds like this compound—that are responsible for the observed activity.

Data Reduction: These methods reduce the dimensionality of complex spectral data, making it easier to visualize and interpret. nih.gov Instead of comparing thousands of individual data points in a spectrum, researchers can compare a few principal components that capture the most significant variance in the data.

For example, a study involving multiple Ficus extracts could use PCA on their ¹H NMR spectra to see if the samples cluster based on the relative abundance of seco-prezizaane-type sesquiterpenes. The loadings plots from the PCA would then indicate which specific chemical shifts (and therefore, which protons and compounds) are most responsible for the observed clustering.

Computational Approaches in Natural Product Chemistry

Computational chemistry has become an indispensable tool for accelerating natural product research, including the study of complex molecules like this compound. niscpr.res.innih.gov These in silico methods allow researchers to predict properties and simulate interactions, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. nih.gov By docking this compound into the active sites of various enzymes or receptors, researchers can hypothesize its mechanism of action and identify potential biological targets, guiding future bioassays. The docking score, an estimation of binding affinity, helps prioritize the most likely interactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.govnih.govmdpi.com An MD simulation of this compound bound to a target protein can assess the stability of the interaction, reveal key hydrogen bonds and hydrophobic interactions, and show how the protein's conformation might change upon binding. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build statistical models that correlate the chemical structures of a series of compounds with their biological activity. nih.govjocpr.comnih.gov For a class of compounds like sesquiterpene lactones, a QSAR model could be developed to predict the anti-inflammatory or cytotoxic activity based on descriptors such as lipophilicity, electronic properties, and steric factors. jocpr.comacs.orgbenthamdirect.com These models can then be used to predict the activity of new, untested analogues of this compound and to guide the synthesis of more potent derivatives.

| Computational Method | Application in this compound Research | Predicted Outcome/Insight |

| Molecular Docking | Predicts the binding mode of this compound within the active site of a target protein (e.g., an enzyme involved in inflammation). | Binding energy score, key interacting amino acid residues, potential mechanism of inhibition. nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of the this compound-protein complex over time. | Stability of the binding pose, conformational changes, role of water molecules in the binding site. researchgate.net |

| QSAR | Correlates structural features of a series of related sesquiterpene lactones with their measured bioactivity. | A predictive model for the bioactivity of new this compound analogues based on their chemical structure. nih.gov |

Data Management and Bioactive Molecule Databases (e.g., ChEMBL) in Research

The vast amount of chemical and biological data generated in natural product research requires systematic management and dissemination. Public databases play a critical role in this process, serving as repositories for information and tools for discovery. d-nb.infonih.govresearchgate.net

ChEMBL , a manually curated database of bioactive molecules with drug-like properties, is a key resource. cncb.ac.cnnih.gov this compound is registered in ChEMBL with the identifier CHEMBL252749 . ebi.ac.uk The entry for this compound includes essential information such as its molecular formula (C₃₁H₄₀O₆), molecular weight, and calculated physicochemical properties like AlogP (a measure of lipophilicity). ebi.ac.uk

The utility of databases like ChEMBL in this compound research includes:

Data Aggregation: They centralize information on a compound's structure, physicochemical properties, and any reported bioactivities from various scientific publications. nih.govscienceopen.com This allows researchers to quickly access a summary of what is known about the molecule.

Target Identification: By searching for compounds with similar structures to this compound, researchers can find information on the biological targets of related molecules, providing clues for their own investigations.

In Silico Modeling: The curated datasets in ChEMBL are frequently used to build and validate computational models, such as the QSAR models described above. benthamdirect.com

Ensuring Data Integrity: These databases provide standardized identifiers (like the ChEMBL ID) that help to unambiguously identify a chemical substance across different studies and publications, avoiding confusion with synonyms or incorrect structures.

Other valuable resources include general natural product databases like the Natural Products Atlas, which focuses on microbially derived compounds but exemplifies the trend towards open-access data repositories that catalogue the chemistry of the natural world. nih.gov The existence of such databases is crucial for making research data findable, accessible, interoperable, and reusable (FAIR), thereby accelerating the pace of scientific discovery in natural product chemistry. cncb.ac.cn

Q & A

Q. What spectroscopic and chromatographic methods are critical for confirming the structure of Kadlongilactone C?

To confirm the structure of this compound, researchers must employ a combination of advanced spectroscopic techniques:

- 2D NMR (e.g., COSY, HMBC, HSQC) to elucidate the carbon skeleton and substituent positions, particularly the rare aromatic ring E in the kadlongilactone framework .

- High-resolution mass spectrometry (HR-MS) to determine the molecular formula and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Chromatographic purification using silica gel column chromatography and preparative HPLC is typically required to isolate the compound from plant extracts (e.g., Kadsura coccinea stems) .

Q. Which cancer cell lines and cytotoxicity assays are standard for evaluating this compound’s anti-tumor activity?

Commonly used cell lines include:

- K562 (human leukemia), Bel-7402 (hepatocellular carcinoma), and A549 (lung adenocarcinoma) .

Standard assays include: - MTT or SRB assays to measure cell viability after 48–72 hours of exposure.

- IC50 values (half-maximal inhibitory concentration), typically reported in μM or μg/mL. For example, this compound exhibits IC50 values of 0.49–3.61 μM against A549 cells .

Ensure consistency in cell culture conditions (e.g., serum concentration, incubation time) to enable cross-study comparisons .

Q. What plant sources and extraction protocols are used to isolate this compound?

- Source : Primarily isolated from the stems of Kadsura coccinea (黑老虎) in regions like Yunnan, China .

- Extraction : Dried plant material is macerated in methanol or ethanol, followed by solvent partitioning (e.g., ethyl acetate).

- Isolation : Sequential chromatographic steps, including silica gel columns and reverse-phase HPLC, are used to purify kadlongilactones .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies (e.g., IC50 of 0.1 μM vs. 3.61 μM) may arise from:

- Cell line heterogeneity : Genetic drift or differences in passage numbers.

- Assay protocols : Variations in incubation time, serum concentration, or compound solubility .

- Compound purity : Impurities from incomplete chromatographic separation can skew results. Validate purity via HPLC (>95%) and NMR .

Standardize protocols using guidelines like the NIH/NCI recommendations for cytotoxicity assays and report detailed experimental conditions .

Q. What structural features of this compound drive its anti-tumor activity?

Key structural determinants include:

- Aromatic ring E : Enhances binding to cellular targets via π-π interactions .

- Lactone rings : Contribute to membrane permeability and stability .

- C-10/C-19 conjugated double bonds : Proposed to interact with apoptosis-related proteins .

Comparative studies with analogs (e.g., Kadlongilactones A, B, D) show that modifications to these regions reduce potency, supporting structure-activity relationships (SAR) .

Q. What molecular mechanisms underlie this compound’s anti-proliferative effects?

Proposed mechanisms include:

- Apoptosis induction : Upregulation of caspase-3/9 and PARP cleavage in leukemia cells .

- Drug accumulation : Enhanced intracellular retention of chemotherapeutics via inhibition of efflux pumps (e.g., P-glycoprotein) .

Validate mechanisms using flow cytometry (Annexin V/PI staining), Western blotting (apoptotic markers), and transcriptomic profiling .

Q. How can researchers optimize the yield of this compound during extraction?

Q. What strategies are recommended for assessing the in vivo efficacy of this compound?

While in vivo data are limited, preliminary steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.